1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring and a methanesulfonamide group
Mechanism of Action
Target of Action
The primary target of this compound is the D2 Dopamine Receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
This modulation can result in changes in signal transduction pathways within the cell, leading to alterations in cellular function .
Pharmacokinetics
Based on its chemical structure, it is likely to be slightly soluble in water . Its pKa value is 9.56, suggesting it can exist in both protonated and unprotonated forms depending on the pH of the environment . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and, consequently, its interaction with the target can be affected by the pH of the environment .
: Structure of the D2 Dopamine Receptor : 1-(1,2-Benzoxazol-3-yl)methanesulphonamide (68291-97-4)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methanesulfonamide group is then introduced through a sulfonation reaction, followed by the attachment of the diethylamino and methylphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the environmental impact. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonamide group to a sulfonic acid or sulfonate ester.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring or the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted benzoxazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-benzoxazol-3-yl)methanesulfonamide
- 2-(1,3-benzoxazol-2-yl)ethylamine hydrochloride
- 3-(2-benzoxazol-5-yl)alanine derivatives
Uniqueness
Compared to similar compounds, 1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino and methylphenyl groups enhances its solubility and ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[4-(diethylamino)-2-methylphenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-4-22(5-2)15-10-11-17(14(3)12-15)21-26(23,24)13-18-16-8-6-7-9-19(16)25-20-18/h6-12,21H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYGSGVRKRMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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